Perfluoroperhydrofluorene

Description

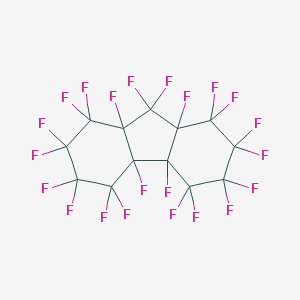

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,9a-docosafluorofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13F22/c14-1-2(15)4(17,9(26,27)13(34,35)11(30,31)7(2,22)23)5(18,19)3(1,16)8(24,25)12(32,33)10(28,29)6(1,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFYOLXVKFUEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C3(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380005 | |

| Record name | Perfluoroperhydrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-08-4 | |

| Record name | 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,9a-Docosafluorododecahydro-1H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroperhydrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Perfluoroperhydrofluorene: A Technical Guide for Advanced Research

Abstract

Perfluoroperhydrofluorene (C₁₃F₂₂), a fully fluorinated derivative of fluorene, represents a class of perfluorocarbons (PFCs) with exceptional chemical and thermal stability, high gas solubility, and unique dielectric properties. These attributes make it a compound of significant interest in advanced materials science, electronics, and as a potential component in biomedical applications such as oxygen transport. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis pathways to this compound. The document emphasizes the underlying chemical principles, provides detailed procedural insights for both established industrial methods and potential laboratory-scale approaches, and addresses the critical aspects of purification and characterization.

Introduction

The complete replacement of hydrogen with fluorine atoms in organic molecules imparts a unique set of properties, including extreme chemical inertness, high thermal stability, and both hydrophobicity and oleophobicity. This compound, by virtue of its rigid, polycyclic structure, is a compelling example of a perfluorocarbon with potential applications in high-temperature lubricants, dielectric fluids, and as a component in gas-carrying emulsions. The synthesis of such perfluorinated compounds, however, presents significant challenges due to the high reactivity of fluorinating agents and the energy-intensive conditions required for complete fluorination.

This guide delves into the core methodologies for the synthesis of this compound, with a primary focus on the two cornerstones of industrial perfluorination: the Fowler process and the Simons electrochemical fluorination process. For each method, the underlying mechanistic principles, experimental considerations, and the rationale behind procedural choices are discussed. Furthermore, this guide provides detailed protocols, safety considerations, and methods for the purification and characterization of the final product.

The Fowler Process: High-Temperature Vapor-Phase Fluorination

The Fowler process is a robust and historically significant method for the production of perfluorocarbons. It relies on the use of a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), as a fluorinating agent to moderate the highly exothermic reaction between a hydrocarbon and elemental fluorine.

Mechanistic Rationale

The direct reaction of hydrocarbons with elemental fluorine is explosive and difficult to control. The Fowler process circumvents this by employing CoF₃ as a "carrier" of fluorine. The process occurs in two main stages:

-

Regeneration of the Fluorinating Agent: Cobalt difluoride (CoF₂) is fluorinated with elemental fluorine at elevated temperatures to produce the highly reactive cobalt trifluoride (CoF₃).

-

Fluorination of the Hydrocarbon: The hydrocarbon vapor, in this case, fluorene, is passed over a heated bed of CoF₃. The CoF₃ transfers its fluorine atoms to the hydrocarbon, resulting in the perfluorinated product and reducing the CoF₃ back to CoF₂.

The use of CoF₃ allows for a more controlled reaction, as the fluorination occurs on the solid surface of the metal fluoride, dissipating the heat of reaction more effectively.

Experimental Protocol: Synthesis of this compound via the Fowler Process

This protocol is a generalized procedure based on established principles of the Fowler process. Specific parameters may require optimization.

Materials:

-

Fluorene (C₁₃H₁₀)

-

Cobalt(II) fluoride (CoF₂)

-

Elemental fluorine (F₂), typically diluted with nitrogen

-

Inert gas (e.g., nitrogen, argon)

-

Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution for scrubbing

Equipment:

-

High-temperature tube furnace

-

A reactor tube made of a fluorine-resistant material (e.g., nickel, Monel)

-

Gas flow controllers for fluorine/nitrogen and the carrier gas

-

A vaporizer for fluorene

-

A series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen)

-

A scrubber for acidic off-gases

Procedure:

-

Catalyst Preparation:

-

The reactor tube is packed with CoF₂.

-

The reactor is heated to approximately 250-300°C.

-

A stream of diluted fluorine gas (e.g., 10-20% F₂ in N₂) is passed through the reactor to convert the CoF₂ to CoF₃. This is typically indicated by a color change of the solid from pink/purple to light brown.

-

-

Fluorination Reaction:

-

The reactor temperature is raised to the reaction temperature, which for a polycyclic aromatic hydrocarbon like fluorene would likely be in the range of 300-400°C.

-

Fluorene is placed in the vaporizer and heated to produce a vapor.

-

A stream of inert gas is passed through the vaporizer to carry the fluorene vapor into the reactor.

-

The fluorene vapor reacts with the CoF₃ in the hot zone of the reactor.

-

The product stream, containing this compound, partially fluorinated intermediates, hydrogen fluoride (HF), and any unreacted starting material, exits the reactor.

-

-

Product Collection and Neutralization:

-

The effluent gas stream is passed through a series of cold traps to condense the perfluorinated products.

-

The non-condensable gases, primarily HF and the inert carrier gas, are passed through a scrubber containing an aqueous base to neutralize the acidic HF.

-

Safety Considerations:

-

Extreme Hazard of Fluorine and HF: Both elemental fluorine and hydrogen fluoride are extremely toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with specialized equipment and appropriate personal protective equipment (PPE), including fluorine-resistant gloves, a full-face shield, and a lab coat. An HF exposure kit with calcium gluconate gel should be readily available.

-

High Temperatures: The use of a high-temperature tube furnace requires appropriate shielding and precautions against thermal burns.

-

Pressure Build-up: The reaction generates gaseous byproducts, and the system must be designed to handle potential pressure increases.

Workflow Diagram

Simons Electrochemical Fluorination (ECF) Process

The Simons process is another cornerstone of industrial organofluorine chemistry. It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).

Mechanistic Rationale

In the Simons ECF process, the organic substrate is dissolved in aHF, which also serves as the fluorine source and the electrolyte. A voltage is applied across a nickel anode and a cathode (often also nickel or steel). The exact mechanism is complex and still debated, but it is generally believed that a high-valent nickel fluoride layer forms on the anode surface. This layer then acts as the fluorinating agent, transferring fluorine to the organic substrate. The overall reaction at the anode can be represented as:

C-H + F⁻ → C-F + H⁺ + 2e⁻

Simultaneously, hydrogen gas is produced at the cathode:

2H⁺ + 2e⁻ → H₂

The process continues until all C-H bonds are replaced by C-F bonds. One of the major challenges is the low solubility of many hydrocarbons in aHF, which can limit the efficiency of the process.

Experimental Protocol: Synthesis of this compound via the Simons Process

This protocol provides a general outline for the electrochemical fluorination of fluorene.

Materials:

-

Fluorene (C₁₃H₁₀)

-

Anhydrous hydrogen fluoride (aHF)

-

Conductivity additive (optional, e.g., NaF, KF)

Equipment:

-

A Simons electrochemical cell, typically constructed from a material resistant to aHF (e.g., Monel, steel, or nickel). The cell is equipped with a nickel anode pack and a cathode pack.

-

A DC power supply.

-

A cooling system to maintain the cell temperature.

-

A reflux condenser cooled to a low temperature (e.g., -20°C) to return vaporized HF to the cell.

-

A system for collecting and neutralizing the off-gases (primarily H₂ and some HF).

Procedure:

-

Cell Preparation:

-

The electrochemical cell is charged with anhydrous hydrogen fluoride.

-

The fluorene is dissolved in the aHF. Due to the likely low solubility of fluorene, it may form a slurry or require a co-solvent.

-

If necessary, a conductivity additive is added.

-

-

Electrolysis:

-

The cell is cooled to the desired operating temperature, typically between 0°C and 20°C.

-

A constant current is applied, with a cell voltage typically in the range of 5-8 V.

-

The electrolysis is continued until the theoretical amount of charge has been passed to achieve complete fluorination.

-

-

Product Recovery:

-

After the electrolysis is complete, the crude perfluorinated product, which is insoluble in aHF, will typically form a separate, denser layer at the bottom of the cell.

-

The product layer is drained from the cell.

-

The remaining aHF is carefully evaporated and can be recovered.

-

Safety Considerations:

-

Extreme Hazard of Anhydrous Hydrogen Fluoride: aHF is an extremely corrosive and toxic substance that can cause severe, delayed-action burns. All handling must be performed in a dedicated, well-ventilated enclosure with specialized materials and PPE. An HF-specific safety protocol and emergency response plan are mandatory.

-

Hydrogen Gas: The process generates flammable hydrogen gas, which must be safely vented or captured.

-

Electrical Hazards: The use of high-current DC power supplies presents electrical hazards.

Workflow Diagram

Purification of this compound

The crude product from either the Fowler or Simons process will be a mixture of the desired this compound, partially fluorinated compounds, and potentially some fragmentation or rearrangement byproducts. Purification is therefore a critical step.

General Principles of PFC Purification

Perfluorocarbons are chemically inert, which limits the use of reactive purification methods. The primary techniques employed are physical separation methods based on differences in boiling points and polarity.

Recommended Purification Protocol

-

Aqueous Wash: The crude product should first be washed with a dilute aqueous base (e.g., 5% KOH solution) to remove any residual HF, followed by washing with deionized water until the washings are neutral.

-

Drying: The washed product should be dried over a suitable drying agent, such as anhydrous magnesium sulfate or calcium sulfate.

-

Fractional Distillation: Due to the high boiling point of this compound, fractional distillation under reduced pressure is the most effective method for separating it from lower-boiling impurities.

-

Treatment with a Base: To remove any remaining partially fluorinated compounds, the distilled product can be refluxed with an alcoholic solution of a strong base (e.g., KOH in ethanol). This will dehydrofluorinate any remaining C-H bonds, forming olefins which can then be more easily separated.

-

Final Distillation: A final fractional distillation of the base-treated product will yield high-purity this compound.

Characterization of this compound

Confirmation of the structure and purity of the final product is essential. The following analytical techniques are recommended:

| Analytical Technique | Expected Observations for this compound (C₁₃F₂₂) |

| ¹⁹F NMR Spectroscopy | The ¹⁹F NMR spectrum is the most definitive tool for characterizing perfluorinated compounds. For this compound, a complex spectrum with multiple signals in the range of -80 to -180 ppm (relative to CFCl₃) is expected due to the various non-equivalent fluorine environments in the rigid polycyclic structure. The absence of signals in the region typical for C-H adjacent fluorines would indicate complete fluorination. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC can be used to assess the purity of the sample. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 598. The fragmentation pattern will be complex, with characteristic losses of CF₃, C₂F₅, and other fluorinated fragments. |

| Infrared (IR) Spectroscopy | The IR spectrum will be dominated by strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹. The absence of C-H stretching bands (around 2850-3000 cm⁻¹) is a key indicator of complete fluorination. |

| Boiling Point and Density | The physical properties of the purified product should be measured and compared to literature values if available. |

Alternative and Modern Synthesis Approaches

While the Fowler and Simons processes are the industrial workhorses, research into alternative fluorination methods is ongoing.

-

Direct Fluorination with Elemental Fluorine: This method involves the direct reaction of the hydrocarbon with diluted elemental fluorine at low temperatures. While potentially more direct, it is extremely hazardous and difficult to control, often leading to fragmentation.[1]

-

Catalytic Fluorination: The development of new catalysts for fluorination is an active area of research. These methods often aim for selective fluorination rather than exhaustive perfluorination.[2]

At present, for the complete synthesis of a robust molecule like this compound, the Fowler and Simons processes remain the most viable, albeit challenging, methods.

Conclusion

The synthesis of this compound is a complex and hazardous undertaking that requires specialized equipment and expertise in handling highly reactive fluorine compounds. The Fowler and Simons processes represent the most established routes to this and other perfluorocarbons. This guide has provided a detailed overview of the theoretical and practical aspects of these synthetic pathways, from the underlying mechanisms to detailed experimental considerations and purification strategies. As the demand for advanced fluorinated materials continues to grow, a thorough understanding of these foundational synthetic methods is essential for researchers and professionals in the field.

References

- Simons, J. H. (1949). The Electrochemical Process for the Production of Fluorocarbons. Journal of The Electrochemical Society, 95(2), 47.

- Fowler, R. D., et al. (1947). Synthesis of Perfluorocarbons. Industrial & Engineering Chemistry, 39(3), 292–298.

- Barbour, A. K., Barlow, G. B., & Tatlow, J. C. (1952). The fluorination of hydrocarbons with cobalt trifluoride. Journal of Applied Chemistry, 2(3), 127-133.

- Ignat'ev, N. V., et al. (2007). Electrochemical fluorination (Simons process) – A powerful tool for the preparation of new conducting salts, ionic liquids and strong Brønsted acids. Journal of Fluorine Chemistry, 128(6), 684-697.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Sandford, G. (2007). Perfluoroalkanes. Tetrahedron, 63(21), 4371-4384.

- US Patent 2,519,983, "Electrochemical process of making fluorine-containing carbon compounds," issued August 22, 1950.

- US Patent 2,616,927, "Fluorination of hydrocarbons with cobalt trifluoride," issued November 4, 1952.

- Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

- ETH Zürich. (2018). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link]

- Tatlow, J. C. (1996). Organofluorine Chemistry: A General Survey. Journal of Fluorine Chemistry, 79(1), 1-13.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

- Kiplinger, J. P., Richmond, T. G., & Osterberg, C. E. (1994). Activation of Carbon-Fluorine Bonds by Metal Complexes. Chemical Reviews, 94(2), 373–431.

- Murphy, C. D., & Schaffrath, C. (2014). Organofluorine compounds in the environment. Environmental Science & Technology, 48(1), 1-12.

- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.

- Dolbier Jr, W. R. (2009). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.

- Kirsch, P. (2013).

- Gouverneur, V. (Ed.). (2018). Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market. World Scientific.

- Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer Science & Business Media.

- Linclau, B. (2016). Recent advances in the synthesis of fluorinated molecules. Beilstein Journal of Organic Chemistry, 12, 2436-2438.

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

- Welch, J. T., & Eswarakrishnan, S. (Eds.). (1991). Fluorine in Bioorganic Chemistry. John Wiley & Sons.

- Yoshimura, T. (2017). Recent Progress in Electrochemical Fluorination. Journal of the Japanese Society of Tribologists, 62(1), 13-18.

- Fuchigami, T., & Inagi, S. (2011). Advances in electrochemical fluorination. Journal of Fluorine Chemistry, 132(10), 717-723.

- Conte, L., & Gambaretto, G. P. (2004). Electrochemical fluorination: state of the art and future tendences. Journal of Fluorine Chemistry, 125(2), 139-144.

- Lagow, R. J., & Margrave, J. L. (1970). The reaction of fluorine atoms with hydrocarbons. Journal of the American Chemical Society, 92(20), 6075-6076.

- Navarrini, W., & Tortelli, V. (2009). Direct fluorination of organic compounds. Journal of Fluorine Chemistry, 130(2), 115-124.

- Paquin, J. F., & Desrosiers, J. N. (2010). Catalytic enantioselective fluorination.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

Sources

Molecular structure of Perfluoroperhydrofluorene isomers

An In-Depth Technical Guide to the Molecular Structure of Perfluoroperhydrofluorene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorinated compounds (PFCs) are integral to modern drug development, offering unparalleled advantages in modulating metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound (PFPF), a saturated polycyclic perfluoroalkane, represents a structurally rigid and chemically inert scaffold of significant interest. However, its synthesis, typically via electrochemical fluorination (ECF), invariably produces a complex mixture of stereoisomers. Differentiating and characterizing these isomers is not merely an academic exercise; it is a critical step in drug development, as subtle changes in three-dimensional structure can profoundly alter a molecule's biological activity, pharmacokinetic profile, and toxicity. This guide provides a comprehensive exploration of the isomeric landscape of PFPF, detailing the advanced analytical techniques and computational methods required for their structural elucidation and discussing the critical implications of isomerism for pharmaceutical research.

Introduction: The Fluorine Advantage and the Isomer Challenge

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can be leveraged to enhance a molecule's therapeutic profile.[3] Perfluorinated compounds, where all carbon-hydrogen bonds are replaced by carbon-fluorine bonds, exhibit extreme chemical inertness, low surface energy, and unique phase-separation tendencies, making them valuable as scaffolds and in drug delivery systems.[4][5]

This compound (C₁₃F₂₂) is the exhaustively fluorinated analog of the tricyclic hydrocarbon perhydrofluorene. Its rigid, fused-ring structure provides a well-defined three-dimensional scaffold. However, the non-planar nature of the fused five- and six-membered rings gives rise to stereoisomerism. The synthesis process used to create such molecules is often non-specific, leading to a mixture of these isomers.[6][7] For any application in drug development, where structure-activity relationships are paramount, understanding and isolating the correct isomer is essential.

Genesis of Isomerism: Synthesis of this compound

The primary industrial method for producing perfluorinated compounds is Simons Electrochemical Fluorination (ECF).[6][7] This process involves electrolyzing a solution of the corresponding hydrocarbon (perhydrofluorene) in anhydrous hydrogen fluoride. The mechanism proceeds through a free-radical process, which is inherently non-stereospecific.[7]

Key points regarding ECF and isomer formation:

-

Radical Intermediates: The process involves radical intermediates that can lead to rearrangements of the carbon skeleton, resulting in a mixture of branched and linear isomers.[7]

-

Non-Stereospecificity: The fluorination of the saturated ring system does not proceed with retention or inversion of configuration at chiral centers. This leads to the formation of all thermodynamically accessible stereoisomers. For perhydrofluorene, this primarily results in cis and trans isomers related to the fusion of the cyclopentane ring to the cyclohexane rings.

In contrast, telomerization produces isomerically pure, linear products, but it is less commonly used for producing complex cyclic structures like PFPF.[6][7] Therefore, any researcher working with commercially available PFPF must assume it is an isomeric mixture until proven otherwise.

The Isomeric Landscape of this compound

The primary source of isomerism in PFPF arises from the stereochemistry of the ring junctions. The perhydrofluorene core consists of two fused six-membered rings and one fused five-membered ring. The fusion between the rings can be either cis or trans, leading to distinct three-dimensional shapes.

Caption: Conceptual diagram of the primary stereoisomers of PFPF.

-

trans-Isomers: Generally more linear and rigid. Their higher symmetry often allows for more efficient packing in a crystal lattice, typically resulting in higher melting points.

-

cis-Isomers: Have a distinct "bend" in their structure. This asymmetry leads to a different dipole moment and generally poorer crystal packing, often resulting in lower melting points and higher solubility in certain solvents.

A Multi-Technique Approach to Structural Elucidation

No single technique can fully characterize an isomeric mixture. A synergistic workflow combining spectroscopic, crystallographic, and computational methods is required.

Caption: Experimental workflow for the separation and characterization of PFPF isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful initial technique for analyzing mixtures of fluorinated compounds.[8] The large chemical shift range of ¹⁹F provides excellent signal dispersion, often allowing for the baseline resolution of signals from different isomers.[9][10]

Experimental Protocol: ¹⁹F NMR Analysis

-

Sample Preparation:

-

Accurately weigh ~10-20 mg of the PFPF isomer mixture.

-

Dissolve the sample in 0.6 mL of a deuterated solvent in which it is fully soluble (e.g., acetone-d₆, chloroform-d). Perfluorinated solvents are not suitable as they will obscure the signal.

-

Add a small amount of a reference standard with a known chemical shift, such as trifluorotoluene or hexafluorobenzene, for accurate referencing.[9]

-

-

Instrument Setup (400 MHz or higher):

-

Tune and match the ¹⁹F probe.

-

Set the spectral width to cover the expected range of perfluoroalkane signals (approx. -70 to -190 ppm).

-

Use a pulse sequence with proton decoupling to simplify the spectrum by removing any potential ¹H-¹⁹F couplings (though minimal for PFPF).

-

-

Acquisition:

-

Acquire the spectrum at a controlled temperature (e.g., 300 K).[10]

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei to allow for accurate quantification.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard.

-

Integrate the signals corresponding to each isomer to determine their relative molar ratio in the mixture.

-

X-ray Crystallography

To unambiguously determine the three-dimensional structure of a single isomer, single-crystal X-ray diffraction is the gold standard.[11] This requires the isolation of a single isomer and the growth of a high-quality crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Isomer Isolation:

-

Separate the isomeric mixture using preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

-

Collect fractions corresponding to individual isomers, guided by analytical LC-MS.

-

-

Crystallization:

-

Dissolve the purified isomer in a minimal amount of a suitable solvent.

-

Use a slow evaporation or solvent/anti-solvent diffusion method to grow single crystals. This is often the most challenging step. Common solvents include fluorinated solvents or highly halogenated alkanes.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to locate the atoms.

-

Refine the structural model against the experimental data to obtain precise bond lengths, angles, and the definitive stereochemical configuration.[13]

-

Computational Modeling

Computational chemistry provides invaluable insights where experimental data is difficult to obtain.[14] Methods like Density Functional Theory (DFT) can predict the relative thermodynamic stabilities of different isomers, their geometric parameters, and even their NMR chemical shifts to aid in spectral assignment.[15]

Workflow: Computational Analysis of Isomers

-

Structure Generation: Build 3D models of all plausible cis and trans isomers of PFPF.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy conformation for each isomer.

-

Energy Calculation: Compare the final electronic energies to predict the relative thermodynamic stability. The isomer with the lowest energy is predicted to be the most stable.

-

Property Prediction:

-

Calculate NMR chemical shifts (using the GIAO method) and compare them to the experimental ¹⁹F NMR spectrum to assign peaks to specific isomers.

-

Model physicochemical properties like dipole moment and polarizability to understand differences in intermolecular interactions.

-

Physicochemical Properties: Why Isomerism Matters

The structural differences between isomers are directly reflected in their physical and chemical properties, which in turn dictate their behavior in biological systems.[7][16]

| Property | trans-Isomers (Typical) | cis-Isomers (Typical) | Rationale & Causality |

| Melting Point | Higher | Lower | The higher symmetry and more linear shape of trans isomers allow for more efficient crystal packing, leading to stronger intermolecular forces.[17] |

| Boiling Point | Higher | Lower | Related to molecular surface area and polarizability. The more extended trans structure can have stronger van der Waals interactions.[17] |

| Solubility | Lower | Higher | The bent structure of cis isomers disrupts crystal packing and can introduce a larger molecular dipole, often increasing solubility in polar solvents.[16] |

| Lipophilicity (LogP) | Higher | Lower | The more compact, globular shape of some cis isomers can reduce the solvent-accessible surface area, potentially lowering lipophilicity compared to the more linear trans form. |

| Metabolic Stability | Very High | Very High | The strength of the C-F bond confers high metabolic stability to all isomers.[2] However, the specific shape can influence binding to metabolizing enzymes like Cytochrome P450. |

Implications for Drug Development and Research

For scientists in drug development, treating PFPF as a single entity is a critical error. The choice of isomer has profound consequences:

-

Binding Affinity and Specificity: The precise 3D shape of a molecule is fundamental to its interaction with a biological target (e.g., an enzyme active site or a receptor). A cis isomer will present a completely different topology for binding than a trans isomer, potentially turning an active compound into an inactive one, or vice versa.[3]

-

Pharmacokinetics (ADME):

-

Absorption & Permeability: Properties like solubility and lipophilicity, which differ between isomers, directly control a drug's ability to be absorbed and to cross cell membranes.[2]

-

Distribution: Isomer-dependent binding to plasma proteins can alter the volume of distribution and the concentration of free drug available to act on the target.

-

Metabolism: While highly stable, the shape of an isomer can determine whether it fits into the active site of a metabolizing enzyme.

-

Excretion: Differences in polarity and solubility will affect renal clearance rates.

-

-

Toxicity and Bioaccumulation: It is well-documented in the broader field of perfluorinated compounds that linear and branched isomers can have different bioaccumulation factors and toxicological profiles.[7][16] This necessitates separate toxicological testing for each isomer intended for clinical use.

Conclusion

The molecular structure of this compound is not singular but exists as a landscape of distinct stereoisomers. The prevalent use of electrochemical fluorination in its synthesis guarantees that researchers will encounter it as a mixture. A rigorous, multi-technique approach, spearheaded by ¹⁹F NMR for initial assessment and anchored by X-ray crystallography for definitive structural proof, is essential for characterization. This process, supported by computational modeling, allows for the isolation and validation of individual isomers. For any application in the high-stakes field of drug development, recognizing, separating, and independently evaluating each isomer is a non-negotiable step toward ensuring safety, efficacy, and scientific integrity.

References

- CHAPTER 11: Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems - Books. (n.d.). Royal Society of Chemistry.

- Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.

- Using Computational Modeling for Perfluorinated Chemical Research. (2017). US EPA.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central (PMC).

- Physicochemical properties of some PFASs. (n.d.). ResearchGate.

- Physical and Chemical Properties – PFAS. (n.d.). Interstate Technology & Regulatory Council (ITRC).

- Perfluorinated compound. (n.d.). Wikipedia.

- Isomer profiling of perfluorinated substances as a tool for source tracking. (n.d.). SciSpace.

- Resolving unknown isomers of emerging per- and polyfluoroalkyl substances (PFASs) in environmental samples using COSMO-RS-derived retention factor and mass fragmentation patterns. (2021). PubMed.

- Physical-chemical properties of PFAAs at 20 °C a. (n.d.). ResearchGate.

- Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in - Dioxin 20XX International Symposium. (n.d.). Dioxin 20xx.

- The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes. (2022). National Institutes of Health (NIH).

- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). PubMed.

- Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach. (2022). Frontiers.

- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (n.d.). National Institutes of Health (NIH).

- MOLECULAR MODELING ANALYSIS OF PER- AND POLYFLUOROALKYL SUBSTANCES BINDING ON HUMAN FERTILIZATION PROTEINS- IZUMO1 AND EGG SURFACE JUNO. (2025). Journal of Chemical Society of Nigeria.

- Crystal structure of perfluorononanoic acid, C 9 HF 17 O 2. (n.d.). ResearchGate.

- Crystal structure of perfluorononanoic acid, C9HF17O2. (2024). Idaho National Laboratory.

- SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2025). ResearchGate.

- Gas-phase structures of acetyl peroxynitrate and trifluoroacetyl peroxynitrate. (n.d.). National Library of Medicine.

- Gas-phase structures of acetyl peroxynitrate and trifluoroacetyl peroxynitrate. (2001). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Perfluorinated compound - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dioxin20xx.org [dioxin20xx.org]

- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 14. Using Computational Modeling for Perfluorinated Chemical Research | Safer Chemicals Research | US EPA [19january2021snapshot.epa.gov]

- 15. Resolving unknown isomers of emerging per- and polyfluoroalkyl substances (PFASs) in environmental samples using COSMO-RS-derived retention factor and mass fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]

- 17. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

Physical state and appearance of Perfluoroperhydrofluorene

An In-Depth Technical Guide to the Physical State and Appearance of Perfluoroperhydrofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 306-91-2, is a fully fluorinated derivative of phenanthrene with the molecular formula C₁₄F₂₄. As a perfluorocarbon (PFC), it belongs to a class of compounds characterized by the replacement of all hydrogen atoms with fluorine. This substitution imparts unique and technologically valuable properties, including high chemical and thermal stability, high density, and low surface tension. These characteristics make it a subject of interest and a functional component in various advanced applications, from high-performance solvents to its use as a radioopaque medium[1]. This guide provides a detailed examination of its physical state and appearance, grounded in its molecular structure and supported by empirical data.

Macroscopic Properties: Physical State & Appearance

At standard ambient temperature and pressure (SATP), this compound exists as a liquid[1][2][3]. Its appearance is that of a clear and colorless liquid, free of any discernible odor[1][2]. The liquid state under normal conditions is a direct consequence of its thermal properties, specifically its melting point of -20°C and a boiling point of approximately 215°C[1][4]. This wide liquid range makes it suitable for applications that span a broad spectrum of operating temperatures. Furthermore, it is immiscible with water, a characteristic typical of fluorocarbons[1].

Physicochemical Data Summary

The following table summarizes the key quantitative physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 306-91-2 | [2][3][4][5] |

| Molecular Formula | C₁₄F₂₄ | [3] |

| Molecular Weight | ~624 g/mol | [2][3] |

| Physical State | Liquid (at 20°C) | [2][3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Odorless | [2] |

| Melting Point | -20°C | [1][4] |

| Boiling Point | 215°C | [1][3][4] |

| Density | 2.03 g/cm³ | [1][3][4] |

| Refractive Index | ~1.3348 | [1][2] |

| Water Solubility | Immiscible | [1] |

Molecular Basis for Physical Properties

The distinct physical characteristics of this compound are a direct result of its molecular structure. The molecule is composed of a three-ring aromatic system where every hydrogen has been substituted by a fluorine atom.

-

High Density and Molecular Weight: The substitution of lightweight hydrogen atoms (approx. 1 amu) with much heavier fluorine atoms (approx. 19 amu) results in a very high molecular weight (approx. 624 g/mol ) and a correspondingly high liquid density of 2.03 g/cm³, making it about twice as dense as water[1][3][4].

-

Chemical Inertness and Thermal Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This inherent strength makes the molecule exceptionally stable and resistant to chemical degradation and thermal breakdown[6][7].

-

Liquid State and Volatility: Despite its high molecular weight, which might suggest a solid state, this compound is a liquid with a defined boiling point[1][3]. This is due to the nature of its intermolecular forces. The high electronegativity of the fluorine atoms creates a tight, non-polarizable electron sheath around the carbon backbone. This leads to very weak intermolecular van der Waals forces. Consequently, less thermal energy is required to overcome these forces and transition the substance from a liquid to a gas than would be expected for a hydrocarbon of similar mass, explaining its relatively moderate boiling point of 215°C[1].

-

Immiscibility: The unique electronic properties of the C-F bond make the molecule both hydrophobic (water-repelling) and lipophobic (oil-repelling). It is unable to form hydrogen bonds or engage in significant dipole-dipole interactions with polar solvents like water, leading to its immiscibility[1][8].

Experimental Characterization Workflow

The determination of the physical state and properties of a compound like this compound follows a systematic, multi-step process in a laboratory setting. This workflow ensures a comprehensive and validated characterization.

Caption: Workflow for Physical Property Characterization.

Protocol Steps:

-

Sample Acquisition: Obtain a verified sample of this compound (CAS 306-91-2) from a reputable chemical supplier.

-

Visual & Olfactory Inspection: At Standard Temperature and Pressure (STP), observe the sample's physical state (solid, liquid, gas), color, and clarity. Carefully note any odor by wafting vapors toward the nose. For this compound, this would reveal a clear, colorless liquid with no odor[2].

-

Melting Point Determination: Using a Differential Scanning Calorimeter (DSC), a sample is cooled until frozen and then heated at a controlled rate. The temperature at which the endothermic phase transition from solid to liquid occurs is recorded as the melting point.

-

Boiling Point Determination: The boiling point is measured using distillation. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure, causing vigorous boiling, is recorded.

-

Density Measurement: A calibrated densitometer or pycnometer is used to measure the mass of a precise volume of the liquid at a controlled temperature (e.g., 20°C).

-

Refractive Index Measurement: A refractometer is used to measure the extent to which light is bent as it passes through the liquid, providing the refractive index, a characteristic property of the substance.

-

Data Validation: The experimentally determined values are compiled and compared against established literature and database values to ensure accuracy and purity of the sample[1][4][5].

Conclusion

This compound is a dense, colorless, and odorless liquid at ambient conditions. Its physical properties are a direct manifestation of its fully fluorinated chemical structure, which imparts high molecular weight alongside weak intermolecular forces. This combination results in a substance with a wide liquid temperature range, high density, and chemical inertness, making it a valuable material for specialized scientific and industrial applications. A thorough understanding of these physical characteristics is essential for its proper handling, application, and exploitation in research and development.

References

-

F2 Chemicals Ltd. (n.d.). Perfluoroperhydrophenanthrene - SDS EU (Reach Annex II). Retrieved from [Link]

-

LookChem. (n.d.). PERFLUOROPERHYDROPHENANTHRENE CAS 306-91-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). perfluoroperhydrophenanthrene, 306-91-2. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024). PFOA/PFOS Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

Hampton Research. (2020). Safety Data Sheet - Perfluoropolyether Cryo Oil. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023). SAFETY DATA SHEET - Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). Retrieved from [Link]

-

Carl ROTH. (n.d.). PFAS - Safety Data Sheet. Retrieved from [Link]

-

Glüge et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Per- and polyfluoroalkyl substances. Retrieved from [Link]

-

Enviro Wiki. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Penn State Extension. (2023). Understanding PFAS - What They Are, Their Impact, and What We Can Do. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,9a-Docosafluorododecahydro-1H-fluorene. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical-chemical properties of PFAAs at 20 °C. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

Sources

- 1. 306-91-2 | CAS DataBase [m.chemicalbook.com]

- 2. f2chemicals.com [f2chemicals.com]

- 3. 306-91-2 Perfluoro(perhydrophenanthrene) AKSci 9682AD [aksci.com]

- 4. PERFLUOROPERHYDROPHENANTHRENE CAS 306-91-2 China Manufacturers Suppliers Factory Exporter [newbluechem.com]

- 5. perfluoroperhydrophenanthrene, 306-91-2 [thegoodscentscompany.com]

- 6. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]

- 7. extension.psu.edu [extension.psu.edu]

- 8. PFAS - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Gas Solubility in Perfluoroperhydrofluorene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Capacity of Perfluorocarbons

Perfluorocarbons (PFCs) represent a unique class of synthetic molecules with remarkable properties stemming from the substitution of hydrogen with fluorine atoms. This foundational change imparts high chemical and thermal stability, biocompatibility, and, most notably for a wide range of advanced applications, an extraordinary capacity to dissolve gases. This guide focuses on a specific and promising member of this family: Perfluoroperhydrofluorene, also known as perfluoro-N-methyldecahydroquinoline. Its distinct cyclic and nitrogen-containing structure presents unique opportunities in fields ranging from advanced drug delivery systems and medical imaging to engineered fluids. Understanding the principles and practicalities of gas solubility within this fluorinated amine is paramount to harnessing its full potential. This document serves as a comprehensive technical resource, providing both foundational knowledge and actionable protocols for professionals engaged in cutting-edge research and development.

The Physicochemical Foundation of Gas Solubility in this compound

The high solubility of gases in perfluorocarbons, including this compound, is a direct consequence of their unique molecular architecture. Unlike hydrocarbon-based liquids where intermolecular forces are significant, the strong C-F bonds in PFCs result in weak van der Waals forces between molecules.[1] This low cohesive energy density means that less energy is required to create a cavity within the liquid for a gas molecule to occupy, a key step in the dissolution process.[2]

Furthermore, the non-polar nature of both PFCs and common gases like oxygen (O₂), nitrogen (N₂), and carbon dioxide (CO₂) facilitates favorable solute-solvent interactions.[1] The general trend for gas solubility in PFCs follows the order of their condensability, with more easily liquefiable gases exhibiting higher solubility: CO₂ > O₂ > N₂.[1]

While specific experimental data for this compound is not extensively published, data from structurally similar perfluorinated amines, such as perfluorotributylamine, demonstrates the high gas-dissolving capacity of this class of compounds.[3] The presence of the nitrogen atom in the this compound ring may introduce subtle electronic effects that could influence its interaction with dissolved gases, warranting further specific investigation.

Key Physicochemical Properties Influencing Gas Solubility:

| Property | Significance in Gas Solubility |

| Low Cohesive Energy Density | A primary driver for high gas solubility. The weak intermolecular forces in the liquid require less energy to form a cavity to accommodate a gas molecule. |

| High Molecular Weight and Density | These properties, in conjunction with low intermolecular forces, contribute to a large free volume within the liquid, which can be occupied by gas molecules. |

| Low Surface Tension | A manifestation of weak intermolecular forces, indicating a lower energy barrier at the gas-liquid interface, which can facilitate the dissolution process.[1] |

| Chemical Inertness | Ensures that the dissolved gas does not react with the solvent, allowing for reversible physical dissolution and release. This is critical for applications like gas transport and delivery. |

| Vapor Pressure | The volatility of the perfluorocarbon itself is an important consideration in experimental design and for the stability of gas-in-liquid dispersions. |

Quantitative Analysis of Gas Solubility

The solubility of a gas in a liquid can be quantified using several parameters, with Henry's Law being a fundamental descriptor for dilute solutions. Henry's Law states that the partial pressure of a gas above a liquid is directly proportional to the concentration of the gas dissolved in the liquid.

Henry's Law: p = kH * c

Where:

-

p is the partial pressure of the gas.

-

kH is the Henry's Law constant, a unique value for each gas-solvent pair at a given temperature.

-

c is the concentration of the dissolved gas.

Typical Solubility of Respiratory Gases in Perfluorocarbons:

| Gas | Typical Solubility Range (volume of gas per volume of liquid at STP) |

| Oxygen (O₂) | 40% - 50% |

| Carbon Dioxide (CO₂) | Can exceed 200% |

Note: These are general values for PFCs; specific values for this compound should be determined experimentally.

Experimental Determination of Gas Solubility: A Self-Validating Protocol

The accurate determination of gas solubility is crucial for any application. The saturation method is a robust and widely used technique that can be adapted for high-density, low-volatility liquids like this compound.[3]

Principle of the Saturation Method

A known volume of the degassed liquid is brought into contact with a known volume of the gas at a constant temperature and pressure. The system is allowed to reach equilibrium, and the change in the volume of the gas phase is used to calculate the amount of gas that has dissolved in the liquid.

Experimental Workflow Diagram

Caption: Workflow for determining gas solubility using the saturation method.

Step-by-Step Protocol

I. Preparation Phase

-

Solvent Degassing:

-

Place a known volume of this compound into a suitable flask.

-

Degas the solvent to remove any dissolved atmospheric gases. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., helium) followed by vacuum application. The choice of method depends on the required accuracy.

-

Causality: Incomplete degassing will lead to an underestimation of the solubility of the target gas.

-

-

Apparatus Setup and Leak Check:

-

Assemble the gas solubility apparatus, which typically consists of a gas burette, an equilibration vessel with a magnetic stirrer, a manometer, and a temperature-controlled water bath.

-

Perform a thorough leak check of the entire system by applying a vacuum and monitoring the pressure for an extended period.

-

Causality: Leaks in the apparatus will result in inaccurate gas volume measurements and compromise the validity of the results.

-

-

Gas Line Purging:

-

Purge the gas lines and burette with the gas of interest (e.g., O₂, CO₂, N₂) to remove any residual air or other contaminants.

-

Causality: Contamination of the experimental gas will lead to errors in the partial pressure and, consequently, the calculated solubility.

-

II. Measurement Phase

-

Introduction of Degassed Solvent:

-

Carefully transfer a precisely measured volume of the degassed this compound into the temperature-controlled equilibration vessel.

-

-

Introduction of Gas:

-

Introduce a known volume of the experimental gas from the burette into the equilibration vessel. Record the initial volume, temperature, and pressure.

-

-

Equilibration:

-

Agitate the solvent using a magnetic stirrer to facilitate gas-liquid contact and accelerate the attainment of equilibrium.

-

Monitor the pressure within the system. Equilibrium is reached when the pressure remains constant over time.

-

Causality: Insufficient agitation or time for equilibration will result in an underestimation of the gas solubility.

-

-

Measurement of Gas Volume Change:

-

Once equilibrium is established, record the final volume of the gas in the burette. The difference between the initial and final volumes represents the volume of gas dissolved in the solvent.

-

III. Analysis Phase

-

Data Correction:

-

Correct the measured volume of dissolved gas for the vapor pressure of this compound at the experimental temperature. This is particularly important for more volatile solvents, although PFCs generally have low vapor pressures.

-

-

Calculation of Solubility Coefficients:

-

Use the corrected gas volume, the volume of the solvent, and the experimental conditions (temperature and pressure) to calculate various solubility coefficients, such as the Bunsen coefficient, the Ostwald coefficient, and the mole fraction solubility.

-

-

Result Validation:

-

Repeat the experiment multiple times to ensure the reproducibility of the results.

-

Perform an error analysis to quantify the uncertainty in the determined solubility values.

-

Theoretical Modeling of Gas Solubility

While experimental determination provides the most accurate data, theoretical models are invaluable for predicting gas solubility and for gaining a deeper understanding of the underlying molecular interactions.

Soft-SAFT Equation of State

For complex systems like fluorinated liquids, the soft-Statistical Associating Fluid Theory (soft-SAFT) equation of state has shown promise in accurately predicting gas solubility.[4] This model considers the molecular size, shape, and intermolecular forces of both the solvent and the solute.

Predictive Modeling Workflow

Caption: Workflow for predictive modeling of gas solubility using the soft-SAFT equation of state.

Applications in Research and Drug Development

The high gas solubility of this compound opens up a wide array of applications:

-

Oxygen Delivery: As a component of artificial blood substitutes or for oxygenating tissues in therapeutic applications.[1]

-

Contrast Agents for Medical Imaging: The dissolution of gases in perfluorocarbon emulsions is the basis for microbubble contrast agents used in ultrasound imaging.

-

Drug Delivery Systems: Gas-filled microbubbles or nanobubbles stabilized by perfluorocarbons can be used for targeted drug delivery, with gas release triggered by external stimuli.

-

Cell Culture: Enhancing oxygen supply in bioreactors for improved cell growth and viability.

Conclusion and Future Directions

This compound stands out as a material with significant potential, largely due to its exceptional ability to dissolve gases. This guide has provided a comprehensive overview of the fundamental principles governing this phenomenon, detailed protocols for its experimental determination, and an introduction to theoretical modeling approaches. For researchers and drug development professionals, a thorough understanding and precise quantification of gas solubility in this unique fluorinated amine are critical for designing and optimizing novel therapeutic and diagnostic platforms.

Future research should focus on generating a robust experimental dataset for the solubility of a wider range of gases in this compound under various conditions of temperature and pressure. Furthermore, refining theoretical models to accurately predict the behavior of gases in such complex fluorinated heterocyclic systems will accelerate the development of next-generation medical and industrial applications.

References

-

Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Interstate Technology & Regulatory Council. Available at: [Link].

-

Perfluorocarbon liquid under pressure: a medium for gas delivery. RSC Publishing. 2015. Available at: [Link].

-

Perfluorocarbons as Oxygen Dissolving and Delivering Agent. Preprints.org. 2025. Available at: [Link].

-

Solubility of Gases in Fluorinated Systems. ResearchGate. Available at: [Link].

-

Dissolving gases in FLUTEC™ liquids. F2 Chemicals Ltd. Available at: [Link].

-

High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters. 2025. Available at: [Link].

-

Solubility of oxygen in liquid perfluorocarbons. Universidade de Aveiro. 2004. Available at: [Link].

-

Henry's Law Constants. Max-Planck-Institut für Chemie. Available at: [Link].

- Solubilities of Gases in Perfluorocarbons as a Function of Temperature. Google Books.

-

High Nitrogen Gas Solubility and Physicochemical Properties of [C4mpyr][eFAP]–Fluorinated Solvent Mixtures. ResearchGate. Available at: [Link].

-

Modelling the solubility of gases in saturated and substituted perfluoroalkanes. ResearchGate. 2025. Available at: [Link].

-

A critical review of Henry's law constants for chemicals of environmental interest. NIST. 2009. Available at: [Link].

-

Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. NCBI. Available at: [Link].

-

Henry's Law constants of 15 per- and polyfluoroalkyl substances determined by static headspace analysis. ScienceDirect. 2022. Available at: [Link].

-

Physicochemical properties of selected PFASs. ResearchGate. Available at: [Link].

-

Determination of the Henry's law constant for chemical absorption based on Eq. (9). ResearchGate. Available at: [Link].

-

Solubility of oxygen in substituted perfluorocarbons. Universidade de Aveiro. Available at: [Link].

-

Henry's Law Constants. Max-Planck-Institut für Chemie. Available at: [Link].

-

Physicochemical properties of some PFASs. ResearchGate. Available at: [Link].

-

Solubility of oxygen in liquid perfluorocarbons. Universidade de Aveiro. 2004. Available at: [Link].

-

Physical properties and gas solubilities in selected fluorinated ethers. Semantic Scholar. 1973. Available at: [Link].

-

Predicting the solubility of gases, vapors, and supercritical fluids in amorphous polymers from electron density using convolutional neural networks. RSC Publishing. 2024. Available at: [Link].

-

Solubility of oxygen in liquid perfluorocarbons. ResearchGate. 2025. Available at: [Link].

-

Perfluoro compounds, C5-18. PubChem. Available at: [Link].

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PubMed. 2023. Available at: [Link].

-

Perfluorocarbon-based oxygen carriers: from physics to physiology. PMC. 2020. Available at: [Link].

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH. Available at: [Link].

-

Solubility of carbon dioxide in dimethylsulfoxide and N-methyl-2-pyrrolidone at elevated pressure. ResearchGate. 2025. Available at: [Link].

-

Solubility of Carbon Dioxide in Aqueous Solutions of N-Methyldiethanolamine and Piperazine in the Low Gas Loading Region. ResearchGate. 2025. Available at: [Link].

-

Environmental Property Modeling of Perfluorodecalin and its Implications for Environmental Fate and Hazards. Aerosol and Air Quality Research. Available at: [Link].

-

Fluorocarbon derivatives of nitrogen. Part 8. Reactions between heteroaromatic N-imines (N-iminopyridinium and N-iminoquinolinium ylide) and perfluoropropene, 2H-pentafluoropropene, perfluorobut-2-ene, perfluoro-(2-methylpent-2-ene), perfluorobut-2-yne, and perfluoropyridine: synthesis of fluorinated 3-azaindolizines. Sci-Hub. Available at: [Link].

-

Fluorocarbon derivatives of nitrogen. Part I. Some reactions of perfluoro-1-azacyclohexene. Sci-Hub. Available at: [Link].

Sources

The Thermal Stability of Perfluoroperhydrofluorene: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Perfluoroperhydrofluorene, a saturated perfluorocarbon (PFC), is distinguished by its exceptional chemical inertness and remarkable thermal stability, properties that make it a valuable material in a range of high-stakes scientific and industrial applications. This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound, addressing its decomposition profile, the methodologies for its thermal analysis, and the mechanistic underpinnings of its stability. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize or are considering the use of this highly fluorinated compound in thermally demanding environments.

Introduction: The Foundation of Perfluorocarbon Stability

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by the presence of multiple carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This exceptional bond strength is the primary reason for the remarkable chemical and thermal stability of perfluorocarbons like this compound.[2]

This compound (C₁₃F₂₂) is a fully fluorinated derivative of fluorene. Its three-dimensional, cage-like structure further contributes to its stability by sterically shielding the carbon backbone. This combination of intrinsic bond strength and molecular architecture results in a compound with a high boiling point (194 °C), low reactivity, and excellent dielectric properties, making it suitable for a variety of specialized applications.[3][4]

Thermal Decomposition Profile of this compound

While specific, publicly available experimental data on the precise decomposition temperature of pure this compound is limited, its use in high-temperature applications such as vapor phase soldering and electronics cooling provides strong evidence of its exceptional thermal stability.[4] General studies on perfluorocarbons indicate that their thermal decomposition typically requires very high temperatures, often in excess of 400-500°C, with significant mineralization occurring at temperatures of 700°C and above.[5][6]

The thermal decomposition of perfluorocarbons is understood to proceed through a free-radical chain reaction mechanism.[5] At sufficiently high temperatures, the weakest bonds in the molecule, typically the carbon-carbon (C-C) bonds, will undergo homolytic cleavage, leading to the formation of perfluoroalkyl radicals.[7]

Anticipated Decomposition Products

Based on the established pyrolysis mechanisms of other cyclic and acyclic perfluorocarbons, the thermal decomposition of this compound is expected to yield a complex mixture of smaller perfluorinated compounds.[8] The primary decomposition pathways likely involve:

-

C-C Bond Scission: Cleavage of the carbon-carbon bonds within the fluorene ring structure, leading to the formation of a variety of smaller, linear and cyclic perfluoroalkanes and perfluoroalkenes.

-

Radical Recombination and Disproportionation: The initially formed perfluoroalkyl radicals can recombine to form larger perfluorocarbons or undergo disproportionation reactions to yield perfluoroalkanes and perfluoroalkenes.

In the presence of oxygen or water vapor at high temperatures, the decomposition products can further react to form more hazardous substances, including:

-

Carbonyl Fluoride (COF₂): A toxic gas that can be formed from the oxidation of perfluoroalkenes.

-

Hydrogen Fluoride (HF): A highly corrosive and toxic gas that can be produced in the presence of hydrogen sources (e.g., water).

It is crucial to note that the exact composition of the decomposition products will be highly dependent on the temperature, pressure, atmosphere (inert or oxidative), and the presence of any catalytic surfaces.

Methodologies for Thermal Stability Assessment

The thermal stability of materials like this compound is experimentally determined using a suite of thermal analysis techniques. These methods provide quantitative data on mass loss, heat flow, and the evolution of gaseous byproducts as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. The resulting data is a thermogram, a plot of mass versus temperature, from which the onset temperature of decomposition and the kinetics of the degradation process can be determined.[9]

Experimental Protocol: Thermogravimetric Analysis of this compound

Objective: To determine the thermal decomposition temperature of this compound.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert crucible (e.g., platinum or alumina).

-

Instrument Setup: The crucible is placed in the TGA furnace. The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate to ensure an oxygen-free environment.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to identify the temperature at which significant mass loss begins, which is defined as the onset of decomposition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to detect endothermic or exothermic events associated with thermal decomposition, providing additional insight into the degradation process.[9]

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA instruments can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This allows for the real-time analysis of the gaseous products evolved during the heating of the sample.

Experimental Workflow: TGA Coupled with Mass Spectrometry (TGA-MS)

Caption: Workflow for TGA-MS analysis of thermal decomposition.

Mechanistic Insights from Computational Studies

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermal stability and decomposition pathways of molecules. Density Functional Theory (DFT) calculations can be used to determine the bond dissociation energies (BDEs) of the various bonds within a molecule.[10]

For perfluorocarbons, computational studies have shown that C-C bonds are significantly weaker than C-F bonds.[7][11] This supports the experimental observation that the initial step in the thermal decomposition of PFCs is C-C bond homolysis. By calculating the BDEs for all the bonds in the this compound molecule, the most likely points of initial fragmentation can be predicted, providing a theoretical framework for understanding its decomposition behavior.

Practical Implications and Safe Handling

The high thermal stability of this compound is a key advantage in many applications. However, it is imperative that researchers and professionals are aware of the potential hazards associated with its decomposition at very high temperatures.

-

Engineering Controls: When working with this compound at elevated temperatures, it is essential to use adequate ventilation and, if necessary, local exhaust systems to prevent the inhalation of any potential decomposition products.

-

Material Compatibility: While this compound is compatible with a wide range of materials, its decomposition products, such as HF, can be highly corrosive. Material selection for high-temperature systems should take this into account.

-

Waste Disposal: Due to the extreme persistence of perfluorocarbons, their disposal must be handled in accordance with all applicable environmental regulations. High-temperature incineration is a common method for the disposal of PFAS-containing waste.[6]

Conclusion

This compound stands out as a material of exceptional thermal stability, a property derived from the intrinsic strength of the carbon-fluorine bond and its robust molecular structure. While specific decomposition data remains somewhat limited in the public domain, a strong understanding of its thermal behavior can be inferred from its applications and the extensive research on the broader class of perfluorocarbons. The analytical techniques of TGA, DSC, and EGA are the cornerstones for experimentally characterizing its thermal limits. As the use of high-performance materials continues to expand in research and drug development, a thorough understanding of the thermal properties of compounds like this compound is essential for ensuring both experimental success and operational safety.

References

- A review on pyrolysis and defluorination mechanisms of perfluoroalkyl substances (PFASs). (n.d.). ScienceDirect.

- Pyrolysis of Two Perfluoroalkanesulfonates (PFSAs) and PFSA-Laden Granular Activated Carbon (GAC): Decomposition Mechanisms and the Role of GAC. (2022). National Institutes of Health.

- Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society - ACS Fall 2025. (2025). American Chemical Society.

- Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). ACS Publications.

- Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (2020). National Institutes of Health.

- Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids. (2023). ScienceDirect.

- Pyrolysis of Two Perfluoroalkanesulfonates (PFSAs) and PFSA-Laden Granular Activated Carbon (GAC): Decomposition Mechanisms and the Role of GAC. (2021). ACS Publications.

- Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022). National Institutes of Health.

- Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022). ResearchGate.

- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). National Institutes of Health.

- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2018). Royal Society of Chemistry.

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). National Institutes of Health.

- High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids. (2022). MDPI.

- Galden® PFPE - Perfluoropolyether Fluorinated Fluids. (n.d.). Solvay.

- Galden® HT PFPE Heat Transfer Fluids. (n.d.). Solvay.

- Galden® Heat Transfer Fluids. (n.d.). Kurt J. Lesker Company.

- criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. (n.d.). CDC.

- An overview of the uses of per- and polyfluoroalkyl substances (PFAS). (2020). National Institutes of Health.

- Safety Data Sheet: PFAS. (n.d.). Carl ROTH.

- Safety Data Sheet. (2024). Angene Chemical.

- Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (2024). National Institutes of Health.

- 1 - SAFETY DATA SHEET. (2023).

- PERFLUOROPERHYDROFLUO... (n.d.). ChemicalBook.

- Chemfluor PFA material, MSDS, Saint-Gobain Performance Plastics, Process Systems. (2008).

- An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. (n.d.). Royal Society of Chemistry.

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. Kurt J. Lesker Company | Galden® Heat Transfer Fluids | Enabling Technology for a Better World [lesker.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. hjgc.ic-mag.com [hjgc.ic-mag.com]

- 6. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids - American Chemical Society [acs.digitellinc.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Inertness of Perfluoroperhydrofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract